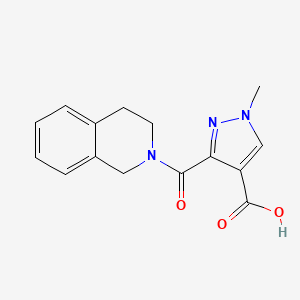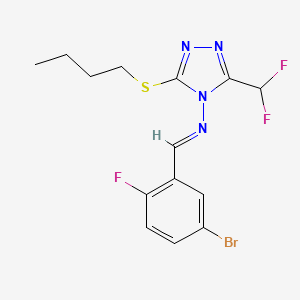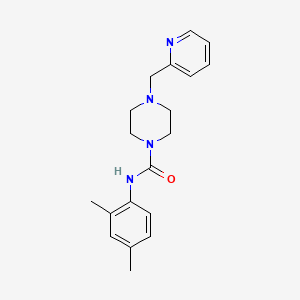![molecular formula C25H21ClN4O4 B4616541 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4616541.png)
3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine derivatives involves strategic cyclization and functionalization steps. For instance, cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 yields N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showcasing the utility of cyclization in synthesizing complex pyrimidine derivatives (Repich et al., 2017).
Molecular Structure Analysis
Molecular structure analysis reveals the significance of hydrogen bonding and crystal packing in determining the molecular conformation and stability. For example, molecules of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are linked by paired C-H...O hydrogen bonds forming dimers, which are further linked into chains by π-π stacking interactions, highlighting the role of non-covalent interactions in crystal engineering (Trilleras et al., 2009).
Chemical Reactions and Properties
Chemical reactivity studies of pyrido[2,3-d]pyrimidine derivatives focus on nucleophilic substitution and addition reactions. For example, the reaction of 6,8-dimethyl-3-chloropyrimido-[4,5-c]pyridazin-5,7(6H,8H)dione with malonodinitrile under basic conditions leads to nucleophilic substitution of the chlorine atom, illustrating the compound's reactivity towards C-nucleophiles (Gulevskaya et al., 2000).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives vary significantly, influenced by structural diversity. A study on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed a broad range in solubility values and permeability coefficients, underscoring the impact of structural modifications on biopharmaceutical properties (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrido[2,3-d]pyrimidine derivatives, such as their redox behavior, are of particular interest. The synthesis of 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates and their hydride adducts offers insights into NAD+-NADH-type redox ability, highlighting the potential for bio-inspired redox chemistry (Igarashi et al., 2006).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- The study of ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines under various conditions highlighted the formation of products like pyrimidines, acetoacetamides, and urethanes. Such reactions underscore the synthetic versatility of oxazine diones, which could be analogous to the chemical behaviors of the target compound (T. Kinoshita et al., 1989) Kinoshita et al., 1989.
Heterocyclic Chemistry
- Research on heteroaromatization with 4-hydroxycoumarin led to the synthesis of novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, indicating a broad scope for generating diverse heterocyclic frameworks. This approach could be relevant for synthesizing or modifying compounds like the one (A. El-Agrody et al., 2001) El-Agrody et al., 2001.
Materials Chemistry
- The synthesis and characterization of pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives revealed insights into their potential as urease inhibitors, showcasing the application of pyrimidine derivatives in developing biologically active molecules. This highlights the potential for compounds like the target to serve as structural bases for biological activity screening (A. Rauf et al., 2010) Rauf et al., 2010.
Antitumor Activity
- A study on 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1 involved the design, synthesis, and evaluation of these compounds for their antitumor activities against various cancer cell lines. This demonstrates the potential of pyrimidine derivatives in medicinal chemistry for cancer therapy (F. Ye et al., 2015) Ye et al., 2015.
Propiedades
IUPAC Name |
3-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-(furan-2-ylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c1-14-11-15(2)27-22-21(14)24(31)30(25(32)29(22)12-17-7-6-10-33-17)13-20-16(3)34-23(28-20)18-8-4-5-9-19(18)26/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAYHRUHYDQVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2CC3=CC=CO3)CC4=C(OC(=N4)C5=CC=CC=C5Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4616462.png)
![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)

![ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)
![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)


![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)
![4-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4616502.png)
![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4616508.png)
![[3-(4-tert-butylphenyl)propyl]amine hydrochloride](/img/structure/B4616512.png)
![3-(4,5-dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4616516.png)
![[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4616528.png)
![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4616557.png)